molecular formula C24H21ClN2O4S B2728276 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide CAS No. 686749-00-8

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2728276
CAS No.: 686749-00-8
M. Wt: 468.95
InChI Key: UYVVBBTXCLSZKM-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule featuring an indole core scaffold, a structure of high significance in medicinal chemistry. The indole ring system is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This specific compound is functionalized with a 2-chlorobenzyl group at the indole nitrogen and a sulfonylacetamide linkage to a 4-methoxyaniline moiety, making it a valuable chemical intermediate for developing novel bioactive molecules. Compounds based on the N-phenylacetamide framework linked to an indole ring have demonstrated notable research utility. For instance, closely related 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives have been identified as novel inhibitors of human respiratory syncytial virus (RSV) replication in vitro, functioning through mechanisms such as inhibition of viral membrane fusion or genome replication . This highlights the potential of this chemical class in antiviral research. Furthermore, the indole scaffold is recognized for its broad relevance in oncology research, as it is found in several approved therapies and is known to modulate various proteins and genes implicated in cancer development . This product is provided for research purposes to investigate these and other potential biological activities. Researchers can utilize this high-purity compound as a key intermediate for further structural optimization or as a tool compound in biochemical and phenotypic screening assays. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-31-19-12-10-18(11-13-19)26-24(28)16-32(29,30)23-15-27(22-9-5-3-7-20(22)23)14-17-6-2-4-8-21(17)25/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVVBBTXCLSZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-[(2-Chlorophenyl)methyl]-1H-indole

The indole core is typically synthesized via Fischer indole synthesis or direct alkylation of indole:

Method A: Fischer Indole Synthesis

  • Starting Materials : 2-Chlorobenzyl hydrazine and a cyclic ketone (e.g., cyclohexanone).
  • Conditions : Reflux in acetic acid or polyphosphoric acid (PPA) at 110–120°C for 6–12 hours.
  • Mechanism : Acid-catalyzed cyclization of the hydrazone intermediate to form the indole ring.

Method B: Direct Alkylation

  • Reagents : Indole, 2-chlorobenzyl chloride, and a strong base (e.g., NaH or KOtBu).
  • Conditions : Anhydrous DMF or THF, 0°C to room temperature, 4–6 hours.
  • Yield : ~70–85% after purification via silica gel chromatography.

Introduction of the Sulfonyl Group at Position 3

The sulfonyl group is introduced via sulfonation or oxidation of a thioether :

Method A: Direct Sulfonation

  • Reagents : Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃).
  • Conditions : Dropwise addition of ClSO₃H to the indole derivative in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2–4 hours.
  • Workup : Quench with ice-water, extract with DCM, and isolate the sulfonic acid. Convert to sulfonyl chloride using PCl₅ or SOCl₂.

Method B: Thioether Oxidation

  • Step 1 : Brominate the indole at position 3 using N-bromosuccinimide (NBS) in DMF.
  • Step 2 : Substitute bromide with sodium ethyl thioglycolate (NaS-CH₂-COOEt) in DMF at 80°C.
  • Step 3 : Oxidize the thioether (-S-CH₂-COOEt) to sulfonyl (-SO₂-CH₂-COOEt) using NaIO₄ in aqueous ethanol.

Formation of Sulfonyl Acetic Acid

The sulfonyl chloride intermediate is functionalized with a methylene-carboxylic acid group:

Method A: Nucleophilic Acyl Substitution

  • Reagents : Ethyl glycolate (HO-CH₂-COOEt) and triethylamine (TEA).
  • Conditions : React sulfonyl chloride with ethyl glycolate in anhydrous THF at 0°C, then warm to room temperature.
  • Hydrolysis : Saponify the ester using NaOH in methanol/water to yield the carboxylic acid.

Method B: Enolate Alkylation

  • Reagents : Sulfonyl chloride and the enolate of ethyl acetate (generated with LDA).
  • Conditions : -78°C in THF, followed by gradual warming.
  • Yield : ~60–75% after hydrolysis.

Acetamide Formation

The carboxylic acid is coupled with 4-methoxyaniline:

Method A: Acid Chloride Route

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
  • Conditions : Convert acid to acid chloride in DCM, then react with 4-methoxyaniline and TEA.
  • Yield : ~80–90% after recrystallization.

Method B: Coupling Agents

  • Reagents : TBTU, HOBt, or EDCl.
  • Conditions : Stir the acid, 4-methoxyaniline, and coupling agent in DMF at room temperature.
  • Purification : Column chromatography (hexane/EtOAc).

Optimization and Challenges

Key Reaction Parameters

Step Critical Parameters
Sulfonation Temperature control (<5°C) to avoid over-sulfonation.
Thioether Oxidation Excess NaIO₄ and prolonged reaction time (8–12 h) for complete oxidation.
Amide Coupling Stoichiometric TBTU and anhydrous conditions to prevent hydrolysis.

Byproducts and Mitigation

  • Over-Alkylation : Minimized by using a slight excess of indole in step 2.1.
  • Sulfonic Acid Isomers : Controlled via low-temperature sulfonation.
  • Ester Hydrolysis : Avoided by using dry solvents during coupling.

Comparative Analysis of Routes

Method Advantages Disadvantages Yield Range
Fischer Indole + Sulfonation High regioselectivity Multi-step, harsh sulfonation conditions 50–65%
Alkylation + Thioether Oxidation Mild oxidation conditions Requires bromination step 60–75%
Direct Coupling Fewer steps, high efficiency Requires expensive coupling agents 70–85%

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancer. The mechanism may involve enzyme inhibition or receptor modulation, leading to apoptosis in cancer cells .
  • Anti-inflammatory Properties : The sulfonyl group may enhance the compound's ability to modulate inflammatory pathways. Research into similar sulfonamide derivatives has shown promise in reducing inflammation in various models .
  • Antimicrobial Effects : Compounds with indole and sulfonamide functionalities have been explored for their antimicrobial properties, suggesting potential applications in treating infections .

Enzyme Inhibition Studies

The compound can be investigated for its ability to inhibit specific enzymes associated with diseases such as diabetes and Alzheimer's disease. For instance, similar compounds have been evaluated as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial targets in managing Type 2 diabetes and neurodegenerative disorders .

Material Science

The unique chemical properties of this compound make it a candidate for developing advanced materials. Its potential applications include:

  • Polymers : As a building block for synthesizing polymers with tailored properties.
  • Coatings : Utilization in creating coatings with specific chemical resistance or functional characteristics.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study involving derivatives of sulfonamides demonstrated significant cytotoxic activity against human cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • In Silico Studies : Computational modeling has been employed to predict the interactions of similar compounds with biological targets, providing insights into their mechanisms of action and guiding further experimental validation .
  • Synthetic Pathways : The synthesis of related indole derivatives often involves multi-step organic reactions that optimize yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis have been explored to enhance efficiency.

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or proteases, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound ID Indole Substituent Acetamide Substituent Key Biological Activity Metabolic Stability Insight Reference
Compound A 2-Chlorophenylmethyl 4-Methoxyphenyl Hypothesized anti-cancer Predicted resistance to oxidation
Compound B 4-Chlorobenzoyl 4-Methoxyphenylsulfonyl Anti-inflammatory (COX-2) Moderate (benzoyl stability)
Compound C 4-Fluorophenylmethyl 2,3-Dimethylphenyl N/A High (fluorine-mediated)
Compound D 4-Chlorophenylmethyl Quinolin-6-yl N/A Low (quinoline metabolism)
Compound F 4-Chlorobenzoyl Phenethyl COX-2 inhibition Low (phenethyl oxidation)

Table 2: Physicochemical Properties

Compound ID Molecular Weight LogP (Predicted) Key Substituent Effects
Compound A ~480 g/mol 3.8 2-Cl (lipophilicity), 4-OCH3 (electron donation)
Compound C 450.53 g/mol 3.5 4-F (electronegativity), 2,3-CH3 (steric hindrance)
Compound E 462.56 g/mol 4.1 4-OCH2CH3 (increased lipophilicity)

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that integrates an indole moiety, a sulfonamide group, and a methoxyphenyl acetamide structure. This unique combination suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN2O4SC_{21}H_{21}ClN_2O_4S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The structure includes:

  • Indole moiety : Known for its occurrence in many biologically active compounds.
  • Sulfonamide group : Enhances solubility and biological activity.
  • Chlorophenyl group : May contribute to diverse interactions within biological systems.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and enzyme inhibition.

Anticancer Activity

Recent research has indicated that indole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies showed that compounds with similar structures to this indole-based sulfonamide have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations (e.g., IC50 = 1.61 µg/mL for related thiazole compounds) .
CompoundCell LineIC50 (µM)
2-{1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl-N-(4-methoxyphenyl)acetamideA549TBD
Related Indole DerivativeMCF-71.88 ± 0.11
Thiazole CompoundHT291.61 ± 1.92

Anti-inflammatory Properties

The sulfonamide group has been associated with anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways:

  • Myeloperoxidase (MPO) inhibitors have shown promise in reducing inflammation linked to autoimmune disorders. Compounds structurally related to this indole derivative have been noted for their selective inhibition of MPO activity .

Enzyme Inhibition

The compound may also interact with specific enzymes:

  • Mechanism of Action : It is hypothesized that the compound could inhibit key enzymes or receptors involved in tumor growth and inflammation through competitive or non-competitive inhibition mechanisms.

Case Studies

Several case studies have evaluated the biological efficacy of similar compounds:

  • Case Study on Indole Derivatives :
    • A study evaluated a series of indole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications to the indole structure significantly influenced cytotoxicity, suggesting that further structural optimizations could enhance efficacy.
  • Docking Studies :
    • Molecular docking studies have shown promising interactions between similar compounds and target proteins involved in cancer progression, providing insights into potential binding affinities and mechanisms .

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